molecular formula C25H11BrF5NO3S B11983142 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(pentafluorobenzyl)oxy]-2H-chromen-2-one

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(pentafluorobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11983142
M. Wt: 580.3 g/mol
InChI Key: NEVYKTPWJDHZFD-UHFFFAOYSA-N
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Description

3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE is a complex organic compound that features a combination of bromophenyl, thiazole, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a bromophenyl group. The chromenone moiety is introduced in the final steps, often through a series of condensation and cyclization reactions. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or by binding to particular receptors on cell surfaces. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to drug development .

Properties

Molecular Formula

C25H11BrF5NO3S

Molecular Weight

580.3 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C25H11BrF5NO3S/c26-13-4-1-11(2-5-13)17-10-36-24(32-17)15-7-12-3-6-14(8-18(12)35-25(15)33)34-9-16-19(27)21(29)23(31)22(30)20(16)28/h1-8,10H,9H2

InChI Key

NEVYKTPWJDHZFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=C(C=C(C=C4)OCC5=C(C(=C(C(=C5F)F)F)F)F)OC3=O)Br

Origin of Product

United States

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